molecular formula C16H13ClN4O5 B3868549 N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide

N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3868549
M. Wt: 376.75 g/mol
InChI Key: PVXLDWCUZXKONK-GIJQJNRQSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide, also known as CMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential applications in the field of medicine and biochemistry. One of the most promising applications of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is as a potential anticancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Studies have also shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to modulate the expression of genes involved in inflammation and immune function, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is its potential as a potent anticancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is effective against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the main limitations of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of novel delivery systems that can improve the solubility and bioavailability of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide and to identify potential targets for its therapeutic use. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide in humans.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O5/c1-26-14-6-5-11(8-13(14)17)19-15(22)16(23)20-18-9-10-3-2-4-12(7-10)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXLDWCUZXKONK-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide

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